CINPA1 is a small molecule identified as a specific inhibitor of the constitutive androstane receptor (CAR) []. CAR plays a crucial role in regulating the expression of genes involved in drug metabolism and other essential biological processes []. CINPA1's ability to inhibit CAR makes it a valuable tool in scientific research to understand and modulate CAR activity, with potential implications for drug development and disease treatment.
While the provided abstracts don't detail the specific synthesis method for CINPA1, paper [] discusses the synthesis of similar tricyclic GABA uptake inhibitors. These syntheses typically involve building the tricyclic system (like the dibenzo[b,f]azepine core in CINPA1) and then attaching the desired substituents through various chemical reactions. This suggests that CINPA1 synthesis likely involves similar strategies, requiring multistep processes with specific reaction conditions and reagents.
CINPA1 undergoes metabolic transformations in the human liver []. It is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6 []. CYP3A4 catalyzes the initial conversion of CINPA1 to its first metabolite (metabolite 1). Subsequently, CYP2D6 further metabolizes metabolite 1 to generate metabolite 2 []. This metabolic pathway highlights the importance of considering drug metabolism in pharmacological studies.
CINPA1 specifically inhibits the activity of the constitutive androstane receptor (CAR) []. It achieves this by altering the recruitment pattern of coregulator proteins to CAR and reducing CAR occupancy at the promoter regions of its target genes []. Essentially, CINPA1 disrupts the normal interaction between CAR and other proteins necessary for gene activation, thereby inhibiting CAR-mediated transcription.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4